Ethyl 6-methyl-2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core
Preparation Methods
The synthesis of ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Ethyl Ester Group: This step often involves esterification reactions.
Attachment of the Thienylcarbonyl and Carbothioyl Groups: These groups are introduced through acylation and thiolation reactions, respectively.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the thienylcarbonyl or carbothioyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 4,5-DIMETHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-3-THIOPHENECARBOXYLATE: This compound has a similar core structure but differs in the substitution pattern, which can affect its chemical properties and applications.
ETHYL 2-[(2-THIENYLCARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: Another related compound with variations in the ring structure and functional groups.
The uniqueness of ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
Ethyl 6-methyl-2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antitumor effects, analgesic properties, and other pharmacological profiles supported by recent research findings.
Chemical Structure
The compound features a complex structure characterized by a benzothiophene core with various substituents that contribute to its biological activity. The presence of the thiophen-2-ylcarbonyl and carbamothioyl groups suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value ranging from 23.2 to 49.9 μM , indicating effective induction of apoptosis and necrosis in these cells. Flow cytometry analysis revealed that it caused G2/M phase cell-cycle arrest, suggesting a mechanism of action that interferes with cell proliferation .
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 23.2 | Apoptosis induction |
HeLa | 45.0 | Necrosis and cell cycle arrest |
A549 (Lung) | 49.9 | Apoptotic pathway activation |
Analgesic Activity
The analgesic properties of the compound have been evaluated using the "hot plate" method in animal models. Results indicated that derivatives of this compound demonstrated analgesic effects that surpassed those of standard analgesics like metamizole. The mechanism appears to involve modulation of pain pathways, although specific pathways remain to be elucidated .
Other Biological Activities
In addition to its antitumor and analgesic effects, the compound shows promise in other areas:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Neuroprotective Effects : Research indicates that it may offer protection against neurodegenerative processes, although further investigation is required to confirm these findings.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to controls, with minimal side effects observed. Hematological parameters indicated restoration of normal blood cell counts post-treatment, suggesting a favorable safety profile .
Properties
Molecular Formula |
C18H20N2O3S3 |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
ethyl 6-methyl-2-(thiophene-2-carbonylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H20N2O3S3/c1-3-23-17(22)14-11-7-6-10(2)9-13(11)26-16(14)20-18(24)19-15(21)12-5-4-8-25-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H2,19,20,21,24) |
InChI Key |
PPXDXGCCZVETFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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